molecular formula C10H10BrN B15171725 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole CAS No. 917905-02-3

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B15171725
CAS No.: 917905-02-3
M. Wt: 224.10 g/mol
InChI Key: GYBBMTIRFJDQPF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and a bromophenyl group attached to the second carbon of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-bromobenzaldehyde with an amine in the presence of an acid catalyst can lead to the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is often preferred for its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of new compounds with desired properties .

Properties

CAS No.

917905-02-3

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

2-(3-bromophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,6-7,10H,2,5H2

InChI Key

GYBBMTIRFJDQPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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